molecular formula C18H22N2O2 B2453597 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide CAS No. 852368-85-5

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide

Cat. No.: B2453597
CAS No.: 852368-85-5
M. Wt: 298.386
InChI Key: IRSHGLSOXMPPMA-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an indole core substituted with a methyl group at the 2-position and an acetamide group at the 3-position, which is further substituted with a 2-methylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-methyl-1H-indole-3-carbaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and acylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The indole ring and the acetamide group can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophiles involved.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetamide group may also play a role in binding to specific sites on proteins or other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-1H-indol-3-yl)ethan-1-ol: Another indole derivative with a similar core structure but different functional groups.

    (2-methyl-1H-indol-3-yl)(phenyl)methanone: Features a phenyl group instead of the acetamide and cyclohexyl groups.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-7-3-5-9-14(11)20-18(22)17(21)16-12(2)19-15-10-6-4-8-13(15)16/h4,6,8,10-11,14,19H,3,5,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHGLSOXMPPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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